4-Chloro-3-(dimethylamino)benzoic acid
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Overview
Description
4-Chloro-3-(dimethylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids These compounds are characterized by the presence of an amine group attached to the benzene ring The molecular formula of this compound is C9H10ClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(dimethylamino)benzoic acid typically involves the chlorination of 3-(dimethylamino)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the benzene ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(dimethylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Chloro-3-(dimethylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(dimethylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)benzoic acid: This compound lacks the chloro group at the 4-position, resulting in different chemical and biological properties.
4-Dimethylaminobenzoic acid: Similar to 4-Chloro-3-(dimethylamino)benzoic acid but without the chloro group, affecting its reactivity and applications.
4-Chloro-2-(dimethylamino)benzoic acid:
Uniqueness
This compound is unique due to the presence of both the chloro and dimethylamino groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57489-56-2 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
4-chloro-3-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
QBMQJXSQBCYAOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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